molecular formula C14H15N3O2 B2647942 6-oxo-N-[4-(propan-2-yl)phenyl]-1,6-dihydropyridazine-3-carboxamide CAS No. 844854-61-1

6-oxo-N-[4-(propan-2-yl)phenyl]-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2647942
CAS No.: 844854-61-1
M. Wt: 257.293
InChI Key: PLPWTHVPPFVPME-UHFFFAOYSA-N
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Description

6-oxo-N-[4-(propan-2-yl)phenyl]-1,6-dihydropyridazine-3-carboxamide is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with an oxo group, a carboxamide group, and a 4-(propan-2-yl)phenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-oxo-N-[4-(propan-2-yl)phenyl]-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 4-(propan-2-yl)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the pyridazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of catalysts and solvents that are environmentally benign and cost-effective is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

6-oxo-N-[4-(propan-2-yl)phenyl]-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-oxo-N-[4-(propan-2-yl)phenyl]-1,6-dihydropyridazine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 6-oxo-N-[4-(propan-2-yl)phenyl]-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For instance, it may inhibit enzymes involved in the synthesis of nucleic acids, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • 6-oxo-4-phenyl-1-propyl-1,6-dihydropyridine-3-carbonitrile
  • N-(4-alkoxy-3-(1H-tetrazol-1-yl) phenyl) heterocyclic aromatic amide derivatives

Uniqueness

6-oxo-N-[4-(propan-2-yl)phenyl]-1,6-dihydropyridazine-3-carboxamide is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and drug development .

Properties

IUPAC Name

6-oxo-N-(4-propan-2-ylphenyl)-1H-pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-9(2)10-3-5-11(6-4-10)15-14(19)12-7-8-13(18)17-16-12/h3-9H,1-2H3,(H,15,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLPWTHVPPFVPME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=NNC(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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